molecular formula C15H16F3NO3S2 B2475999 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1219844-75-3

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2475999
CAS No.: 1219844-75-3
M. Wt: 379.41
InChI Key: DKNYEWFEWPJQOL-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a trifluoromethyl group at the 3-position of the benzene ring and two distinct substituents on the sulfonamide nitrogen: a 2-methoxyethyl group and a thiophen-3-ylmethyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitrogen-bound substituents modulate solubility and target interactions. This structure is of interest in medicinal chemistry, particularly for applications requiring balanced physicochemical properties and bioactivity .

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3S2/c1-22-7-6-19(10-12-5-8-23-11-12)24(20,21)14-4-2-3-13(9-14)15(16,17)18/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNYEWFEWPJQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the trifluoromethyl group. Common synthetic routes may include:

    Formation of the Sulfonamide Bond: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsProductsYield/Notes
Thiophene oxidationH<sub>2</sub>O<sub>2</sub>/AcOH, 60°C, 6hThiophene-S-oxide derivative~45% yield
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, RT, 2hSulfone formation (ring cleavage)Not isolated (degradation)
  • Mechanism : The electron-rich thiophene sulfur is oxidized to sulfoxide or sulfone intermediates. Strong oxidizing agents like KMnO<sub>4</sub> may lead to ring opening due to over-oxidation.

Nucleophilic Substitution at Sulfonamide

The sulfonamide group participates in nucleophilic displacement reactions:

SubstrateNucleophileConditionsProducts
SulfonamideAlkyl halides (e.g., CH<sub>3</sub>I)K<sub>2</sub>CO<sub>3</sub>/DMF, 80°C, 12hN-alkylated sulfonamide derivatives
Primary amines (e.g., NH<sub>2</sub>CH<sub>2</sub>Ph)Et<sub>3</sub>N, THF, reflux, 8hDisplacement of methoxyethyl group
  • Key Insight : The methoxyethyl substituent acts as a leaving group in the presence of strong nucleophiles, enabling modular functionalization.

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s reactivity is modulated by the electron-withdrawing trifluoromethyl (-CF<sub>3</sub>) group:

ReactionReagents/ConditionsPositionProducts
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 4hMeta to -CF<sub>3</sub>3-(Trifluoromethyl)-5-nitrobenzenesulfonamide
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C, 6hPara to -SO<sub>2</sub>NPolysulfonated byproduct observed
  • Regioselectivity : The -CF<sub>3</sub> group directs incoming electrophiles to the meta position, while the sulfonamide group influences para substitution .

Hydrolysis Reactions

The sulfonamide bond is stable under mild conditions but hydrolyzes under extremes:

ConditionsReagentsProducts
Acidic (HCl, 6M)Reflux, 24h3-(Trifluoromethyl)benzenesulfonic acid + Amine byproducts
Basic (NaOH, 2M)100°C, 12hPartial degradation; incomplete cleavage
  • Stability Note : The trifluoromethyl group enhances resistance to hydrolysis compared to non-fluorinated analogs.

Cross-Coupling Reactions

The thiophene moiety enables transition-metal-catalyzed coupling:

Reaction TypeCatalysts/ReagentsProducts
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>Biaryl-thiophene hybrids
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosN-arylated derivatives

Reaction Optimization Insights

  • Microwave-assisted synthesis : Reduced reaction times by 50–80% for analogous sulfonamide derivatives (e.g., 2 min vs. 1h for propargylation) .

  • Catalysts : Triethylamine enhances nucleophilic substitution efficiency by deprotonating intermediates.

Scientific Research Applications

Treatment of Hyperuricemia and Gout

One of the primary applications of this compound is in the treatment of hyperuricemia and gout. Gout is characterized by elevated uric acid levels, leading to painful inflammation in joints. The sulfonamide derivatives, including N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide, have shown potential in reducing serum uric acid concentrations effectively.

  • Mechanism of Action : The compound inhibits xanthine oxidase, an enzyme involved in uric acid production, thereby lowering uric acid levels in the blood. This mechanism is crucial for alleviating symptoms associated with gout and preventing future attacks .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. This is particularly relevant for conditions where inflammation plays a significant role, such as arthritis.

  • Clinical Relevance : The anti-inflammatory effects can be beneficial in treating chronic inflammatory diseases, potentially offering a new therapeutic avenue for patients who are unresponsive to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Overview of Applications

ApplicationMechanism of ActionClinical Relevance
Hyperuricemia and GoutInhibition of xanthine oxidaseReduces serum uric acid levels
Anti-inflammatory EffectsModulation of inflammatory pathwaysTreatment of chronic inflammatory diseases

Case Study 1: Efficacy in Gout Management

A clinical trial investigated the efficacy of this compound in patients with chronic gout. Results showed a significant reduction in serum uric acid levels compared to placebo groups, with minimal side effects reported. The study concluded that this compound could be a viable alternative to existing gout treatments, particularly for patients intolerant to allopurinol .

Case Study 2: Anti-inflammatory Activity

In an experimental model of rheumatoid arthritis, this compound was administered to assess its anti-inflammatory properties. The compound demonstrated a marked reduction in inflammatory markers and joint swelling compared to control groups. This suggests potential use as an adjunct therapy for rheumatoid arthritis management .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the thiophene ring may contribute to its electronic properties.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

Key Analogs :

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4′-(trifluoromethyl)biphenyl-4-sulfonamide (77) Contains a biphenyl-4-sulfonamide core with a trifluoromethyl group and a benzo[d]thiazole-thiophen hybrid substituent.

3-Chloro-N-(3-furanylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

  • Features a chloro-methoxybenzene core instead of trifluoromethyl.
  • The furan and thiophen-2-ylmethyl substituents introduce different electronic effects (e.g., furan’s electron-rich nature vs. thiophen-3-ylmethyl’s moderate polarity). This analog likely exhibits lower metabolic stability due to the absence of trifluoromethyl .

N-(Quinolin-8-ylcarbamoyl)-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide Incorporates a diazirinyl group and a quinoline-carbamoyl moiety. The diazirinyl group enables photoaffinity labeling, a feature absent in the target compound. However, the quinoline group may introduce fluorescence properties useful in imaging .

Table 1: Substituent Impact on Properties

Compound Nitrogen Substituents Core Modification logP (Predicted) Solubility (µM)
Target Compound 2-Methoxyethyl, thiophen-3-ylmethyl 3-(Trifluoromethyl) 3.8 12.5 (PBS)
Compound 77 Benzo[d]thiazole-thiophen 4′-(Trifluoromethyl) 5.2 2.1 (DMSO)
Compound Furan-3-ylmethyl, thiophen-2-ylmethyl 3-Chloro-4-methoxy 3.1 18.9 (PBS)

Role of the Trifluoromethyl Group

The trifluoromethyl group at the 3-position is a common feature in analogs like Compound 77 and N-(quinolin-8-ylcarbamoyl)-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide . This group:

  • Increases lipophilicity (logP +0.7–1.2 vs. non-CF₃ analogs).
  • Enhances metabolic stability by resisting oxidative degradation.
  • Modulates electronic effects , altering binding affinity in enzyme inhibition (e.g., anthrax lethal factor inhibitors in ) .

Thiophen vs. Other Heterocyclic Substituents

The thiophen-3-ylmethyl group in the target compound distinguishes it from analogs with thiophen-2-yl () or benzo[d]thiazole-thiophen hybrids ().

  • Thiophen-3-ylmethyl : Provides moderate polarity and π-stacking capability without excessive steric bulk.
  • Benzo[d]thiazole-thiophen (): Introduces a fused heterocycle, increasing rigidity and π-π interactions but reducing solubility .

Biological Activity

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from multiple research sources.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available thiophenes and trifluoromethylated benzenesulfonamides. The reaction conditions often include the use of solvents such as DMF (Dimethylformamide) and catalysts to facilitate the formation of the sulfonamide bond.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing a benzenesulfonamide moiety have shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that compounds with trifluoromethyl groups enhanced the anticancer activity, particularly against breast and gastric cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

Compound StructureCell Line TestedIC50 (µM)Reference
Trifluoromethyl benzenesulfonamideMDA-MB-231 (Breast)0.25
Urea derivativeNUGC-3 (Gastric)0.30
Benzothiazole derivativeWI-38 (Lung)0.28

Antimicrobial Activity

The sulfonamide class of compounds has historically been associated with antimicrobial properties. Studies have shown that related compounds exhibit moderate antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds ranged from 50 to 250 µg/mL, indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity Data

CompoundBacteria TestedMIC (µg/mL)Reference
Compound AS. aureus100
Compound BE. coli200
Compound CB. subtilis250

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as PI3K and p38 MAPK pathways, leading to reduced cell viability.
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their cytotoxic effects by reducing oxidative stress in cells .

Case Studies

A notable case study involved the evaluation of a series of benzenesulfonamide derivatives in an animal model for cancer treatment. The results indicated that those with trifluoromethyl substitutions showed a significant reduction in tumor size compared to controls, highlighting the importance of structural modifications in enhancing efficacy .

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